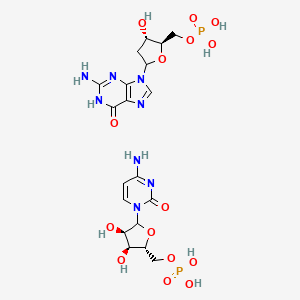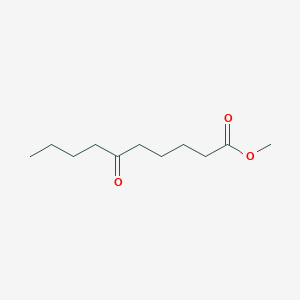
Methyl 6-oxodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-oxodecanoate is an organic compound with the molecular formula C11H20O3. It is a methyl ester derivative of 6-oxodecanoic acid. This compound is known for its applications in organic synthesis and various industrial processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 6-oxodecanoate can be synthesized through several methods. One common approach involves the reaction of adipic acid monomethyl ester with 1-chloro-N,N,2-trimethylpropenylamine in the presence of dichloromethane and copper (I) iodide . The reaction is carried out at low temperatures, typically around -15°C, and involves the use of butylmagnesium bromide as a Grignard reagent .
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrolysis of this compound followed by reduction processes. The use of oxalyl chloride and lithium tri(tert-butoxy)aluminum hydride in tetrahydrofuran is common in these procedures .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-oxodecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-oxodecanoic acid.
Reduction: Reduction reactions can convert it to 6-oxodecanal or other aldehyde derivatives.
Substitution: It can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: 6-oxodecanoic acid.
Reduction: 6-oxodecanal.
Substitution: Various substituted decanoates depending on the nucleophile used.
Scientific Research Applications
Methyl 6-oxodecanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the study of metabolic pathways involving fatty acids.
Medicine: Research into its potential as a building block for pharmaceuticals.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of methyl 6-oxodecanoate involves its interaction with various molecular targets. In reduction reactions, it acts as a substrate for reducing agents, leading to the formation of aldehyde or alcohol derivatives. The pathways involved typically include nucleophilic addition to the carbonyl group, followed by protonation and subsequent reduction .
Comparison with Similar Compounds
Methyl 6-oxooctadecanoate: Another methyl ester with a longer carbon chain.
6-oxodecanoic acid: The parent acid of methyl 6-oxodecanoate.
6-oxodecanal: The aldehyde derivative formed through reduction.
Uniqueness: this compound is unique due to its balance of reactivity and stability, making it a versatile intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions under mild conditions sets it apart from other similar compounds .
Properties
Molecular Formula |
C11H20O3 |
|---|---|
Molecular Weight |
200.27 g/mol |
IUPAC Name |
methyl 6-oxodecanoate |
InChI |
InChI=1S/C11H20O3/c1-3-4-7-10(12)8-5-6-9-11(13)14-2/h3-9H2,1-2H3 |
InChI Key |
MMKLHNIVCLHWND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)CCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


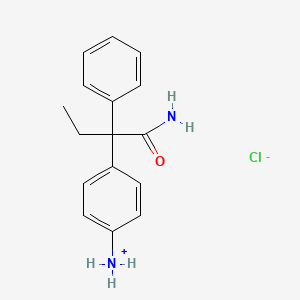
![[3-(3-chloro-5-oxo-6H-benzo[b][1]benzothiepin-6-yl)-2-methylpropyl]-dimethylazanium;chloride](/img/structure/B13759455.png)
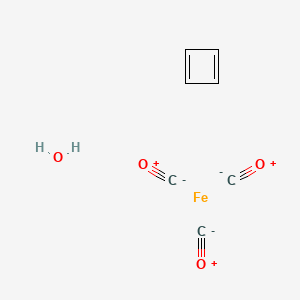
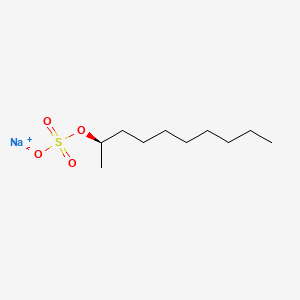
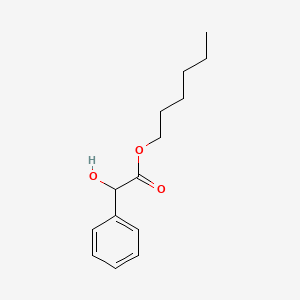
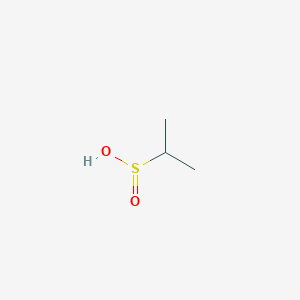
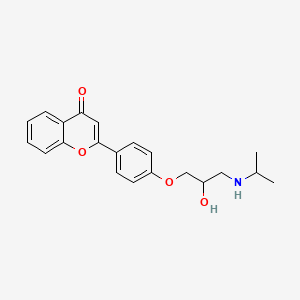
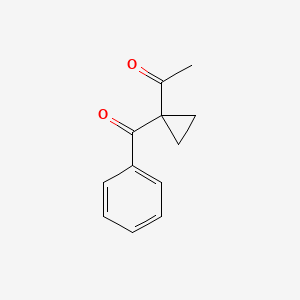
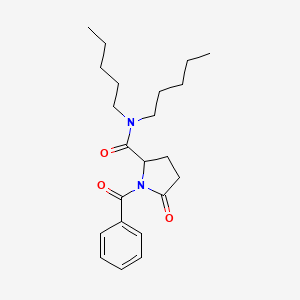
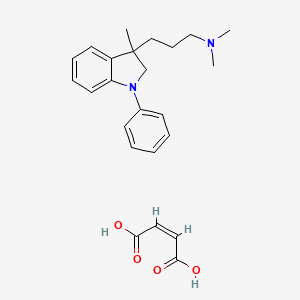
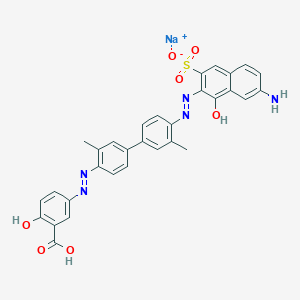

![[1,1'-Biphenyl]-4-ol, 3,3''-thiobis[4',5-bis(1,1-dimethylethyl)-](/img/structure/B13759545.png)
